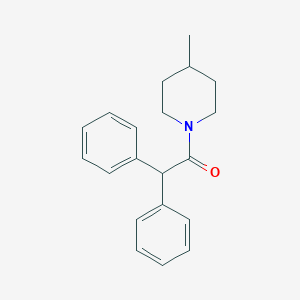![molecular formula C20H24ClFN2O2 B239712 N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B239712.png)
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is a small molecule drug that has been synthesized for various scientific research applications. It is commonly referred to as Cmpd-7 and is a potent and selective antagonist of the dopamine D3 receptor. The molecule has shown promising results in preclinical studies as a potential treatment for drug addiction and other neurological disorders.
Mecanismo De Acción
Cmpd-7 acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is primarily located in the mesolimbic pathway of the brain and has been implicated in reward processing and addiction. By blocking the dopamine D3 receptor, Cmpd-7 reduces the rewarding effects of drugs of abuse and may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
Cmpd-7 has been shown to have a high affinity for the dopamine D3 receptor and is selective for this receptor subtype. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In preclinical studies, Cmpd-7 has been shown to reduce drug-seeking behavior and to reduce the rewarding effects of drugs of abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Cmpd-7 in lab experiments include its high potency and selectivity for the dopamine D3 receptor, as well as its good pharmacokinetic properties. However, one limitation is that Cmpd-7 is currently only available as a research chemical and is not approved for clinical use.
Direcciones Futuras
There are several future directions for the research on Cmpd-7. One area of interest is the potential for Cmpd-7 as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia, which have also been linked to the dopamine D3 receptor. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists for use in clinical trials. Finally, there is a need for further studies to investigate the safety and efficacy of Cmpd-7 in humans.
Métodos De Síntesis
The synthesis of Cmpd-7 involves several steps, starting with the reaction of 5-chloro-2-nitrobenzaldehyde with 2-fluorobenzyl alcohol in the presence of a base. The resulting intermediate is then reacted with 4-morpholineethanamine to form the final product. The synthesis method has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Cmpd-7 has been extensively studied for its potential as a treatment for drug addiction, specifically for cocaine and nicotine addiction. The dopamine D3 receptor has been implicated in the reward pathway of the brain and has been linked to addiction. Cmpd-7 has shown promising results in preclinical studies as a potential treatment by blocking the dopamine D3 receptor and reducing the rewarding effects of drugs of abuse.
Propiedades
Nombre del producto |
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine |
|---|---|
Fórmula molecular |
C20H24ClFN2O2 |
Peso molecular |
378.9 g/mol |
Nombre IUPAC |
N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C20H24ClFN2O2/c21-18-5-6-20(26-15-16-3-1-2-4-19(16)22)17(13-18)14-23-7-8-24-9-11-25-12-10-24/h1-6,13,23H,7-12,14-15H2 |
Clave InChI |
QUUHYGJFKGAQHE-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3F |
SMILES canónico |
C1COCCN1CCNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B239629.png)


![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)




![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)

![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)
![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)